molecular formula C13H7ClF2O B6317753 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1962207-81-3

2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6317753
CAS No.: 1962207-81-3
M. Wt: 252.64 g/mol
InChI Key: PFOHFRCTRVRKSP-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of chlorine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like formyl chloride or other formylating agents.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and formylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in 2-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms.

Comparison with Similar Compounds

  • 2-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde
  • 3-Chloro-4’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde
  • 2-Bromo-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde

Comparison: 2-Chloro-3’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The presence of both chlorine and fluorine atoms can also affect the compound’s physical and chemical properties, making it distinct from other similar biphenyl derivatives.

Properties

IUPAC Name

3-chloro-4-(3,4-difluorophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-11-5-8(7-17)1-3-10(11)9-2-4-12(15)13(16)6-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOHFRCTRVRKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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